N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C30H32N4O5S and its molecular weight is 560.67. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Properties
Host–Guest Complex Formation and Fluorescence Emission
Research by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form host–guest complexes with enhanced fluorescence emission. This property suggests potential applications in the development of fluorescent probes and sensors (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Reactivity
Facile Synthesis of Crispine A
King (2007) demonstrated a high-yielding cyclization of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, leading to (±)-crispine A, showcasing an efficient synthetic route for complex natural products and highlighting the chemical versatility of such amides (King, 2007).
Bioactivity and Molecular Docking Studies
Antitumor Activity and Molecular Docking
A study by Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives similar to the queried compound, showed significant broad-spectrum antitumor activity. Molecular docking studies suggested these compounds could inhibit growth through interactions with key biological targets (Al-Suwaidan et al., 2016).
Inhibition of BRCA2 Complex
El-Azab et al. (2016) reported on the vibrational spectroscopy and molecular docking studies of a related compound, indicating potential inhibitory activity against the BRCA2 complex, which could have implications for cancer therapy (El-Azab et al., 2016).
Antifungal Activity
Broad-Spectrum Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with potent antifungal activity against Candida and Aspergillus species, suggesting the potential of structurally similar compounds in antifungal drug development (Bardiot et al., 2015).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-37-23-9-11-26(27(19-23)38-2)31-28(35)20-40-30-32-25-10-8-22(33-14-16-39-17-15-33)18-24(25)29(36)34(30)13-12-21-6-4-3-5-7-21/h3-11,18-19H,12-17,20H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVLSLOHQXAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.